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Compound Name: AS1949490

Cat. No.: B605608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitor AS1949490's selectivity for the

SH2-containing inositol 5'-phosphatase 2 (SHIP2) over its isoform, SHIP1. The information

presented is supported by experimental data to aid in the evaluation of this compound for

research and therapeutic development.

Introduction to SHIP1 and SHIP2
SHIP1 and SHIP2 are crucial regulators within the phosphoinositide 3-kinase (PI3K)/Akt

signaling pathway.[1][2] Both enzymes are lipid phosphatases that specifically hydrolyze the 5'-

phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to

phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3][4] This action modulates the levels of

these critical second messengers, thereby influencing a multitude of cellular processes,

including cell growth, proliferation, survival, and metabolism.

While they share a catalytic function, their tissue distribution and physiological roles differ

significantly. SHIP1 is predominantly expressed in hematopoietic cells and is a key regulator of

immune cell function.[1] In contrast, SHIP2 is ubiquitously expressed and has been strongly

implicated as a negative regulator of insulin signaling, making it a therapeutic target for

metabolic diseases like type 2 diabetes.[2][3] Consequently, the development of inhibitors that

can selectively target SHIP2 without affecting SHIP1 is of significant therapeutic interest.

AS1949490 is a small molecule inhibitor developed for this purpose.
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Quantitative Comparison of Inhibitor Potency
The inhibitory activity of AS1949490 against both SHIP1 and SHIP2 has been quantified by

determining its half-maximal inhibitory concentration (IC50). The data clearly demonstrates a

significant preference for SHIP2.

Enzyme IC50 (µM) Selectivity (Fold)

SHIP2 0.62[3][4][5][6] \multirow{2}{*}{~21-fold}

SHIP1 13[3][4][5]

This data indicates that AS1949490 is approximately 21-fold more potent at inhibiting SHIP2

compared to SHIP1.

Signaling Pathway Context
SHIP1 and SHIP2 act as key negative regulators in the PI3K signaling cascade. The diagram

below illustrates their point of intervention. Upon activation of receptor tyrosine kinases (RTKs),

PI3K is recruited to the membrane, where it phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3.

SHIP1 and SHIP2 counteract this by dephosphorylating PI(3,4,5)P3 to PI(3,4)P2. Inhibition of

SHIP2 by AS1949490 leads to an accumulation of PI(3,4,5)P3, thereby enhancing downstream

signaling through effectors like Akt.
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Caption: PI3K/Akt pathway showing SHIP2 inhibition by AS1949490.
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Experimental Protocols
The determination of IC50 values for AS1949490 against SHIP1 and SHIP2 was performed

using a malachite green-based phosphatase assay.[4][5] This colorimetric assay quantifies the

release of inorganic phosphate, a product of the phosphatase reaction.

1. Reagents and Materials:

Recombinant human SHIP1 and SHIP2 enzymes.

Phosphatase substrate: Inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[4][5]

AS1949490 inhibitor stock solution (in DMSO).

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

Malachite Green reagent (containing malachite green, ammonium molybdate, and a

stabilizing agent).

Phosphate standard solution.

96-well microplate.

Microplate reader.

2. Assay Procedure:

Enzyme Reaction: A reaction mixture is prepared in a 96-well plate containing the assay

buffer, a fixed concentration of the SHIP enzyme (SHIP1 or SHIP2), and varying

concentrations of the inhibitor, AS1949490. The reaction is initiated by adding the substrate,

Ins(1,3,4,5)P4.[4][5]

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific

period to allow the enzymatic reaction to proceed.

Reaction Termination and Color Development: The reaction is stopped, and the Malachite

Green reagent is added to each well. This reagent reacts with the free phosphate released

during the enzymatic dephosphorylation of the substrate, forming a colored complex.
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Data Acquisition: The absorbance of the colored complex is measured using a microplate

reader at a specific wavelength (typically ~620-650 nm).

Data Analysis: A standard curve is generated using known concentrations of phosphate to

quantify the amount of phosphate released in each well. The percentage of inhibition for

each AS1949490 concentration is calculated relative to a control reaction without the

inhibitor. The IC50 value is then determined by fitting the concentration-response data to a

sigmoidal dose-response curve.

3. Mechanism of Action: Kinetic analysis has demonstrated that AS1949490 acts as a

competitive inhibitor, meaning it binds to the active site of SHIP2 and competes with the natural

substrate.[4][5]

Experimental Workflow
The following diagram outlines the logical flow of the malachite green phosphatase assay used

to determine inhibitor potency.
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Caption: Workflow for determining IC50 via malachite green assay.
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The experimental data robustly demonstrates that AS1949490 is a potent and selective

inhibitor of SHIP2, with an approximately 21-fold greater affinity for SHIP2 over SHIP1. This

selectivity is crucial for its use as a research tool to specifically probe the function of SHIP2 in

various cellular contexts and as a promising lead compound for the development of therapies

targeting SHIP2-mediated pathologies, such as insulin resistance and type 2 diabetes, while

minimizing off-target effects on SHIP1-regulated immune functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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